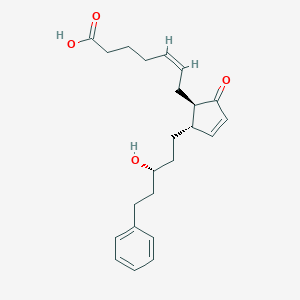

17-phenyl trinor-13,14-dihydro Prostaglandin A2

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCXQFHXZFWVRT-BRQXMNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 17-phenyl trinor-13,14-dihydro Prostaglandin A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 17-phenyl trinor-13,14-dihydro Prostaglandin A2, a synthetic analog of Prostaglandin A2. Due to the limited publicly available information on the direct synthesis of this specific molecule, this guide outlines a chemically sound route derived from the well-established synthesis of its close structural relative, latanoprost, which shares the identical ω-side chain.

The proposed synthesis commences with the renowned Corey lactone diol, a cornerstone in prostaglandin synthesis. The pathway proceeds through the sequential introduction of the modified omega (ω) and alpha (α) chains, followed by a key oxidation and dehydration sequence to establish the characteristic α,β-unsaturated ketone of the Prostaglandin A series. This guide offers detailed experimental protocols for the pivotal transformations, summarizes relevant quantitative data, and provides visualizations of the synthetic workflow.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of the target molecule and essential reagents.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₂₃H₃₀O₄ |

| Molecular Weight | 370.5 g/mol |

| CAS Number | 130209-80-2 |

| Appearance | A solution in methyl acetate |

| Purity | ≥98% |

| Storage Temperature | -20°C |

Table 2: Properties of Key Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| Corey Lactone Diol | C₁₁H₁₄O₄ | 210.23 | Chiral starting material |

| Dimethyl (2-oxo-4-phenylbutyl)phosphonate | C₁₂H₁₇O₄P | 256.23 | Precursor for the ω-chain |

| Diisobutylaluminium Hydride (DIBAL-H) | C₈H₁₉Al | 142.22 | Reducing agent for lactone to lactol |

| (4-carboxybutyl)triphenylphosphonium bromide | C₂₃H₂₄BrO₂P | 455.31 | Precursor for the α-chain (Wittig reagent) |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | - | - | Oxidizing agent |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in five main stages starting from the commercially available Corey lactone diol:

-

Oxidation of the Primary Alcohol: The primary alcohol of the Corey lactone diol is selectively oxidized to an aldehyde (the "Corey aldehyde").

-

Introduction of the ω-Chain: A Horner-Wadsworth-Emmons reaction is employed to introduce the 17-phenyl trinor side chain.

-

Reduction of the Enone: The resulting enone is stereoselectively reduced to the corresponding allylic alcohol.

-

Formation of the Lactol and Introduction of the α-Chain: The lactone is reduced to a lactol, followed by a Wittig reaction to introduce the carboxylic acid-containing α-chain, yielding a Prostaglandin F₂α analog.

-

Conversion to Prostaglandin A₂ Analog: The PGF₂α analog is oxidized to a PGE₂ analog, which is then dehydrated to afford the final 17-phenyl trinor-13,14-dihydro Prostaglandin A₂.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of latanoprost and other prostaglandin analogs. Researchers should optimize these conditions for the specific target molecule.

Stage 1: Oxidation of Corey Lactone Diol to Corey Aldehyde

-

Reaction: Selective oxidation of the primary alcohol to an aldehyde.

-

Protocol (Swern Oxidation):

-

To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of Corey lactone diol (1.0 eq.) in DCM.

-

After stirring for 45 minutes, add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Corey aldehyde, which is often used in the next step without further purification.

-

Stage 2: Horner-Wadsworth-Emmons Reaction for ω-Chain Introduction

-

Reaction: Formation of the enone intermediate by reacting the Corey aldehyde with dimethyl (2-oxo-4-phenylbutyl)phosphonate.

-

Protocol:

-

To a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.05 eq.) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[3]

-

Cool the reaction mixture back to 0 °C and add a solution of the Corey aldehyde (1.0 eq.) in anhydrous THF dropwise.[3]

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[3]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.

-

Stage 3: Stereoselective Reduction of the Enone

-

Reaction: Reduction of the C-15 ketone to the desired (S)-alcohol.

-

Protocol (Corey-Bakshi-Shibata Reduction):

-

To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 eq.) in anhydrous THF at -78 °C, add borane-dimethyl sulfide complex (1.1 eq.) dropwise.

-

Stir for 15 minutes, then add a solution of the enone intermediate (1.0 eq.) in THF.

-

Stir the reaction at -78 °C until completion (monitor by TLC).

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

-

Stage 4: Lactone Reduction and Wittig Reaction

-

Reaction: Conversion of the lactone to a lactol, followed by the introduction of the α-chain.

-

Protocol:

-

Lactone Reduction: Dissolve the PGF₂α precursor (1.0 eq.) in anhydrous toluene and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq., 1.0 M solution in hexanes) dropwise. Stir at -78 °C for 1 hour. Quench with methanol and then a saturated aqueous solution of sodium potassium tartrate. Extract the product with ethyl acetate.

-

Wittig Reaction: In a separate flask, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq.) in anhydrous THF and add potassium tert-butoxide (5.0 eq.). Stir at room temperature for 30 minutes to form the ylide. Cool the ylide solution to -20 °C and add the lactol intermediate from the previous step. Allow the reaction to slowly warm to room temperature and stir overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The product is purified by column chromatography.

-

Stage 5: Conversion to the Prostaglandin A₂ Analog

-

Reaction: Selective oxidation of the C-9 alcohol to a ketone (PGE₂ analog), followed by dehydration.

-

Protocol:

-

Jones Oxidation: Dissolve the PGF₂α analog (1.0 eq.) in acetone and cool to 0 °C. Add Jones reagent dropwise until the orange color persists.[4][5][6][7] Quench the reaction with isopropanol. Remove the acetone under reduced pressure, add water, and extract the product with ethyl acetate. Dry and concentrate to yield the PGE₂ analog.

-

Dehydration: Dissolve the PGE₂ analog in a suitable solvent (e.g., THF or ethanol). For acid-catalyzed dehydration, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and stir at room temperature or with gentle heating. For base-catalyzed dehydration, a non-nucleophilic base can be used.[8][9][10][11][12][13] Monitor the reaction by TLC or HPLC until the starting material is consumed. Purify the final product, 17-phenyl trinor-13,14-dihydro Prostaglandin A₂, by column chromatography.[14][15][16][17][18]

-

Mandatory Visualizations

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. adichemistry.com [adichemistry.com]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Kinetics of dehydration and isomerization of prostaglandins E 1 and E 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic dehydration of prostaglandin E2 and cellular uptake of the dehydration product: correlation with prostaglandin E2-induced growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dehydration kinetics of prostaglandin E1 in a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extraction and chromatographic procedures for purification of prostaglandins, thromboxanes, prostacyclin, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Synthetic Prostaglandin A2 Analogs: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin A2 (PGA2), a member of the cyclopentenone prostaglandin family, and its synthetic analogs are subjects of intense scientific scrutiny due to their diverse and potent biological activities. These activities, including anti-inflammatory, anti-proliferative, and pro-apoptotic effects, position them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the biological activity of synthetic PGA2 analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity of Synthetic PGA2 Analogs

The biological potency of synthetic PGA2 analogs is typically quantified by their half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and their binding affinity (Ki) to specific receptors or enzymes. The following tables summarize available quantitative data for PGA2 and some of its synthetic analogs.

| Compound | Assay Type | Cell Line/Target | IC50 (µM) | Reference |

| Prostaglandin A2 (PGA2) | Cytotoxicity (MTT Assay) | HCT116 | ~15 µg/mL | [1] |

| 15(S)-PGA2 | Enzyme Inhibition | GST | 75.4 | |

| 15(R)-15-methyl PGA2 | Enzyme Inhibition | GST | 136.7 |

| Compound | Assay Type | Target | Ki (µM) | Reference |

| 15(S)-PGA2 | Enzyme Inhibition | GST | 21.7 | |

| 15(R)-15-methyl PGA2 | Enzyme Inhibition | GST | 39.4 |

Key Signaling Pathways Modulated by PGA2 Analogs

Synthetic PGA2 analogs exert their biological effects by modulating several key intracellular signaling pathways. These include the NF-κB signaling pathway, the intrinsic apoptosis pathway, and the PPARγ signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. PGA2 and its analogs are known to inhibit this pathway, thereby exerting their anti-inflammatory effects.

Caption: PGA2 analogs inhibit the NF-κB signaling pathway.

Intrinsic Apoptosis Pathway

PGA2 analogs can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This is often mediated through the intrinsic apoptosis pathway, which is initiated by intracellular stress signals.

Caption: Induction of apoptosis by PGA2 analogs via the intrinsic pathway.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in adipogenesis, inflammation, and insulin sensitization. Some cyclopentenone prostaglandins are known to be ligands for PPARγ.

Caption: Activation of the PPARγ signaling pathway by PGA2 analogs.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of synthetic PGA2 analogs.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Receptor Source: Cell membranes or purified receptors expressing the target of interest.

-

Radioligand: A radioactively labeled ligand with known high affinity for the receptor.

-

Test Compound: The synthetic PGA2 analog to be tested.

-

Assay Buffer: Buffer optimized for receptor binding (e.g., Tris-HCl with MgCl2).

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Reaction Setup: In a microplate, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the synthetic PGA2 analog. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin Production

This assay is used to quantify the amount of a specific prostaglandin (e.g., PGE2) produced by cells in response to a stimulus, and the inhibitory effect of a test compound. While this protocol is for PGE2, it can be adapted for other prostaglandins.

Materials:

-

Cell Line: A cell line that produces the prostaglandin of interest upon stimulation (e.g., macrophages, fibroblasts).

-

Cell Culture Medium and Reagents.

-

Stimulant: A substance to induce prostaglandin production (e.g., lipopolysaccharide - LPS).

-

Test Compound: The synthetic PGA2 analog.

-

Commercial ELISA Kit: Specific for the prostaglandin being measured.

-

Microplate Reader.

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the synthetic PGA2 analog for a specified time.

-

Stimulation: Add the stimulant (e.g., LPS) to the wells to induce prostaglandin production. Include appropriate controls (untreated, vehicle-treated, and stimulated-only).

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of the prostaglandin. Use the standard curve to determine the concentration of the prostaglandin in the samples. Calculate the percentage of inhibition of prostaglandin production for each concentration of the test compound to determine the IC50 value.

Experimental Workflow for Screening Synthetic PGA2 Analogs

The following diagram illustrates a typical workflow for the screening and characterization of novel synthetic PGA2 analogs.

Caption: A typical workflow for the discovery and development of PGA2 analogs.

References

An In-depth Technical Guide to 17-phenyl trinor-13,14-dihydro Prostaglandin A₂: Structure, Potential Functions, and Methodologies for Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-phenyl trinor-13,14-dihydro Prostaglandin A₂ (PGA₂) is a synthetic analog of the naturally occurring prostaglandin PGA₂. While its specific biological functions remain largely uncharted, its structural modifications—notably the substitution of a phenyl group on a shortened omega chain and the saturation of the 13,14 double bond—suggest altered metabolic stability and receptor interaction profiles compared to its parent compound. This technical guide provides a comprehensive overview of the known structural characteristics of 17-phenyl trinor-13,14-dihydro PGA₂ and extrapolates its potential functions and signaling pathways based on the activities of structurally related prostaglandin analogs. Furthermore, this document outlines detailed experimental protocols for the investigation of its biological activity, offering a roadmap for future research and drug development efforts.

Molecular Structure and Physicochemical Properties

17-phenyl trinor-13,14-dihydro PGA₂ is a prostanoid characterized by a cyclopentenone ring and two side chains, designated as the alpha (α) and omega (ω) chains.[1][2] The systematic name for this compound is 9-oxo-15R-hydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,10-dien-1-oic acid.[3][4] The key structural features include a phenyl group at the terminus of a truncated ω-chain and a saturated bond between carbons 13 and 14, which is expected to increase its metabolic stability by preventing degradation by 15-hydroxyprostaglandin dehydrogenase.

| Property | Value | Reference |

| CAS Number | 130209-80-2 | [1][2] |

| Molecular Formula | C₂₃H₃₀O₄ | [1][2] |

| Molecular Weight | 370.5 g/mol | [1] |

| Canonical SMILES | O=C1--INVALID-LINK----INVALID-LINK--CCC2=CC=CC=C2">C@@HC=C1 | [3] |

Postulated Biological Functions and Therapeutic Potential

Direct experimental evidence for the biological activity of 17-phenyl trinor-13,14-dihydro PGA₂ is not extensively documented in peer-reviewed literature.[3][5] However, based on the known functions of other 17-phenyl trinor prostaglandin analogs and PGA compounds, several potential activities can be inferred.

Ocular Hypotensive Effects

A prominent application of synthetic prostaglandin analogs is in the treatment of glaucoma.[5][6] The PGF₂α analog, latanoprost, which also features a 17-phenyl trinor ω-chain, is a widely used pharmaceutical for reducing intraocular pressure.[1][3][5] The mechanism of action for these analogs typically involves binding to prostanoid receptors (such as the FP receptor for PGF₂α analogs) in the eye, leading to increased uveoscleral outflow of aqueous humor. Given the structural similarities, it is plausible that 17-phenyl trinor-13,14-dihydro PGA₂ could exhibit similar ocular hypotensive properties.

Anti-inflammatory and Cytoprotective Activities

Prostaglandins of the A and J series are known to possess anti-inflammatory and cytoprotective properties, often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. These activities are independent of the classical prostanoid receptors. It is hypothesized that 17-phenyl trinor-13,14-dihydro PGA₂ may also engage these pathways.

Smooth Muscle Modulation

Prostaglandins are potent modulators of smooth muscle tone. For instance, the related compound 17-phenyl trinor PGE₂ is an agonist for EP₁ and EP₃ receptors and induces contraction of the guinea pig ileum.[7] It is conceivable that 17-phenyl trinor-13,14-dihydro PGA₂ could also interact with prostanoid receptors on smooth muscle tissues, potentially affecting vascular, uterine, or gastrointestinal motility.

Potential Signaling Pathways

The signaling pathways initiated by 17-phenyl trinor-13,14-dihydro PGA₂ are likely to be mediated by G-protein coupled receptors (GPCRs), the primary targets of most prostaglandins. A generalized signaling cascade for prostanoid receptors is depicted below.

Caption: Generalized Prostaglandin GPCR Signaling Pathway.

Experimental Protocols for Functional Characterization

To elucidate the biological functions of 17-phenyl trinor-13,14-dihydro PGA₂, a series of in vitro and cell-based assays are recommended.

Receptor Binding Assays

Competitive binding assays are essential to determine the affinity and selectivity of 17-phenyl trinor-13,14-dihydro PGA₂ for various prostanoid receptors.

Methodology:

-

Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing individual human or animal prostanoid receptors (e.g., EP₁, EP₂, EP₃, EP₄, FP, DP, IP, TP).

-

Radioligand Binding: Incubate the membrane preparations with a known concentration of a high-affinity radiolabeled prostaglandin analog specific for the receptor of interest (e.g., [³H]-PGE₂ for EP receptors, [³H]-PGF₂α for FP receptors).

-

Competition: Perform parallel incubations with increasing concentrations of unlabeled 17-phenyl trinor-13,14-dihydro PGA₂.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assays

4.2.1. Measurement of Second Messengers

Functional activity can be assessed by measuring the production of second messengers following receptor activation.

-

cAMP Measurement: For receptors coupled to Gs or Gi, intracellular cyclic AMP (cAMP) levels can be quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) kits.

-

Calcium Mobilization: For receptors coupled to Gq, intracellular calcium mobilization can be measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and a fluorescence plate reader.

4.2.2. Prostaglandin Production Assay (e.g., using RAW 264.7 macrophages)

This assay can determine if 17-phenyl trinor-13,14-dihydro PGA₂ modulates the production of other prostaglandins, which can indicate an effect on cyclooxygenase (COX) enzymes or upstream signaling.

Caption: Experimental Workflow for PGE₂ Production Assay.

Methodology:

-

Cell Culture: Seed murine macrophage cells (RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment: Pre-incubate the cells with various concentrations of 17-phenyl trinor-13,14-dihydro PGA₂ for a specified period.

-

Stimulation: Induce an inflammatory response and COX-2 expression by adding lipopolysaccharide (LPS).

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the PGE₂ levels in treated versus untreated cells to determine the modulatory effect of 17-phenyl trinor-13,14-dihydro PGA₂.

Quantitative Data from Related Compounds

| Compound | Assay | Result | Reference |

| 17-phenyl trinor PGF₂α | Binding to rat recombinant FP receptor | Ki = 1.1 nM | [8] |

| 17-phenyl trinor PGE₂ | Contraction of guinea pig ileum | Effective at 11 µM | [7] |

| 17-phenyl trinor PGE₂ | Antifertility in hamsters | ED₅₀ = 350 µg/kg | [7] |

Conclusion and Future Directions

17-phenyl trinor-13,14-dihydro PGA₂ represents an understudied synthetic prostaglandin analog with potential therapeutic applications, particularly in ophthalmology and inflammatory conditions. Its structural modifications suggest enhanced metabolic stability and a unique pharmacological profile. The experimental frameworks provided in this guide offer a systematic approach to characterizing its receptor binding, signaling pathways, and functional effects. Future research should focus on executing these studies to build a comprehensive biological profile of this compound, which will be crucial for any subsequent drug development endeavors. The exploration of its effects on PPARs and its potential as an anti-inflammatory agent are particularly promising avenues for investigation.

References

- 1. 17-phenyl trinor-13,14-dihydro Prostaglandin A2 - Labchem Catalog [labchem.com.my]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Biochemicals - CAT N°: 10290 [bertin-bioreagent.com]

- 5. benchchem.com [benchchem.com]

- 6. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

The Pharmacokinetics of 17-Phenyl Trinor Prostaglandins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of 17-phenyl trinor prostaglandins, a class of synthetic prostaglandin analogs characterized by a phenyl group at the terminus of the ω-chain. This structural modification enhances metabolic stability and potency, leading to their successful development as therapeutic agents, most notably in the treatment of glaucoma. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes metabolic pathways to serve as a valuable resource for professionals in the field.

The most extensively studied 17-phenyl trinor prostaglandins are the ophthalmic drugs latanoprost, travoprost, and bimatoprost. Consequently, the bulk of the available pharmacokinetic data pertains to these compounds. Information on other analogs, such as those of the D and E series, is limited.

Core Pharmacokinetic Profiles

17-phenyl trinor prostaglandins are typically administered as prodrug esters to enhance corneal penetration.[1][2] Following administration, they are rapidly hydrolyzed by esterases in the cornea and other tissues to their biologically active free acid forms.[3][4][5][6] Systemic absorption is low, and the free acids are quickly metabolized in the liver and other tissues, primarily through fatty acid β-oxidation, before being excreted in the urine.[3][6][7]

Latanoprost

Latanoprost, an isopropyl ester prodrug of prostaglandin F2α, is a widely prescribed treatment for elevated intraocular pressure.[2][8] Upon topical administration to the eye, it is absorbed through the cornea and rapidly hydrolyzed to latanoprost acid.[4][6]

Travoprost

Travoprost is another isopropyl ester prodrug of a PGF2α analog used to lower intraocular pressure.[8][9] It is hydrolyzed to its active free acid form by esterases in the cornea.[5][10]

Bimatoprost

Bimatoprost is a prostamide, an ethyl amide analog of PGF2α, and is also used to reduce intraocular pressure.[2][8] Unlike latanoprost and travoprost, there is ongoing discussion as to whether it is a prodrug or acts directly.[8] It can be hydrolyzed to its corresponding free acid, which is also a potent FP receptor agonist.[11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the active free acids of latanoprost, travoprost, and bimatoprost.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid

| Parameter | Value | Species | Route of Administration | Reference |

| Ocular (Aqueous Humor) | ||||

| Tmax | 1-2 hours | Human | Topical | [3] |

| Cmax | 15-30 ng/mL | Human | Topical | [3] |

| Half-life | 2-3 hours | Human | Topical | [3] |

| Systemic (Plasma) | ||||

| Tmax | 5 minutes | Human | Topical | [3] |

| Cmax | 53 pg/mL | Human | Topical | [3] |

| Half-life | 17 minutes | Human | Topical | [3][4][6][8] |

| Volume of Distribution | 0.16 ± 0.02 L/kg | Human | Intravenous | [3][6] |

| Plasma Clearance | 0.40 ± 0.04 L/h/kg | Human | Intravenous | [3] |

Table 2: Pharmacokinetic Parameters of Travoprost Free Acid

| Parameter | Value | Species | Route of Administration | Reference |

| Systemic (Plasma) | ||||

| Tmax | Within 30 minutes | Human | Topical | [5] |

| Cmax | 0.018 ± 0.007 ng/mL | Human | Topical | [5] |

| Half-life | 45 minutes | Human | Topical | [5][10] |

Table 3: Pharmacokinetic Parameters of Bimatoprost

| Parameter | Value | Species | Route of Administration | Reference |

| Systemic (Plasma/Blood) | ||||

| Tmax | Within 10 minutes | Human | Topical | [12] |

| Cmax | 12.2 ng/mL | Human | Intravenous | [13][14] |

| Half-life | ~45 minutes | Human | Intravenous | [13][14][15] |

| Volume of Distribution | 0.67 L/kg | Human | Topical | [12][13][14] |

| Total Blood Clearance | 1.5 L/hr/kg | Human | Intravenous | [13] |

Metabolism and Excretion

The primary metabolic pathway for 17-phenyl trinor prostaglandin free acids is fatty acid β-oxidation of the α-chain, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites.[3][5][6] Oxidation of the 15-hydroxyl group and reduction of the 13,14-double bond also occur.[5][16] The metabolites are primarily excreted via the kidneys.[3][13] For latanoprost, approximately 88% of a topically administered dose is recovered in the urine.[3][4] For bimatoprost, following intravenous administration, about 67% is excreted in the urine and 25% in the feces.[13][14]

Signaling and Metabolic Pathways

The following diagrams illustrate the general metabolic pathway for 17-phenyl trinor PGF2α analogs and the signaling pathway through which they exert their therapeutic effect.

References

- 1. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 2. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Latanoprost - Wikipedia [en.wikipedia.org]

- 8. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. drugs.com [drugs.com]

- 11. caymanchem.com [caymanchem.com]

- 12. drugs.com [drugs.com]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Bimatoprost - Wikipedia [en.wikipedia.org]

- 16. Metabolism of 17-phenyl-18,19, 20-trinor-prostaglandin F2alpha in the Cynomolgus monkey and the human female - PubMed [pubmed.ncbi.nlm.nih.gov]

Receptor Binding Affinity of 17-phenyl trinor-13,14-dihydro PGA2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity of the synthetic prostaglandin analog, 17-phenyl trinor-13,14-dihydro PGA2. Due to the limited publicly available data on this specific compound, this guide leverages information on structurally related 17-phenyl trinor prostaglandin analogs to offer a comparative context for its potential pharmacological profile. Detailed experimental methodologies for receptor binding assays and an exploration of relevant prostaglandin signaling pathways are included to facilitate further research and drug development efforts in this area.

Introduction

Prostaglandins are a class of lipid compounds derived from fatty acids that play crucial roles in a wide array of physiological and pathological processes. Synthetic prostaglandin analogs, such as 17-phenyl trinor-13,14-dihydro PGA2, are of significant interest to the pharmaceutical industry due to their potential for enhanced metabolic stability and receptor selectivity. 17-phenyl trinor-13,14-dihydro Prostaglandin A2 is a synthetic prostaglandin analog whose biological activity has not been extensively reported.[1][2][3] It shares structural similarities with other prostaglandin analogs, such as latanoprost, which is a PGF2α analog approved for the treatment of glaucoma.[1][2] This guide aims to consolidate the available information on related compounds to infer the potential receptor binding characteristics of 17-phenyl trinor-13,14-dihydro PGA2 and to provide the necessary technical framework for its further investigation.

Quantitative Receptor Binding Data

Direct quantitative receptor binding data for 17-phenyl trinor-13,14-dihydro PGA2 is not widely available in the public domain. However, data from structurally similar 17-phenyl trinor prostaglandin analogs can provide valuable insights into its potential receptor interactions. The following table summarizes the binding affinities of related compounds for various prostanoid receptors.

| Compound | Receptor | Species | Assay Type | Affinity (Kᵢ/IC₅₀) | Reference |

| 17-phenyl trinor PGF2α | FP | Rat (recombinant) | Radioligand Binding | 1.1 nM (Kᵢ) | [4][5] |

| 17-phenyl trinor PGF2α | FP | Ovine (luteal cells) | Radioligand Binding | 756% relative potency to PGF2α | [4][5] |

| Bimatoprost (free acid) | FP | Human (recombinant) | Radioligand Binding | Not specified | [5] |

| 17-phenyl trinor PGE2 | EP1 / EP3 | Guinea Pig (ileum) | Functional Assay | 11 µM (contraction) | [6] |

| 17-phenyl-18,19,20-trinor-PGD2 | Platelets | Human | Functional (Aggregation) | 8.4 µM (IC₅₀) | [7] |

Note: The provided data highlights the high affinity of the PGF2α analog for the FP receptor. The PGE2 analog demonstrates activity at EP1 and EP3 receptors, while the PGD2 analog shows inhibitory effects on platelet aggregation. These findings suggest that 17-phenyl trinor-13,14-dihydro PGA2 may also exhibit specific interactions with one or more prostanoid receptors.

Experimental Protocols: Radioligand Binding Assay

The following is a detailed protocol for a competitive radioligand binding assay, which can be adapted to determine the binding affinity of 17-phenyl trinor-13,14-dihydro PGA2 for various prostaglandin receptors.

3.1. Objective

To determine the inhibition constant (Kᵢ) of 17-phenyl trinor-13,14-dihydro PGA2 for a specific prostaglandin receptor subtype by measuring its ability to compete with a radiolabeled ligand.

3.2. Materials

-

Test Compound: 17-phenyl trinor-13,14-dihydro PGA2

-

Receptor Source: Cell membranes from a stable cell line overexpressing the human prostaglandin receptor of interest (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) prostaglandin analog known to bind with high affinity and specificity to the target receptor (e.g., [³H]-PGE2 for EP receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

96-well Microplates

-

Glass Fiber Filters

-

Scintillation Cocktail

-

Liquid Scintillation Counter

3.3. Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

3.4. Procedure

-

Reagent Preparation:

-

Prepare a serial dilution of 17-phenyl trinor-13,14-dihydro PGA2 in assay buffer.

-

Dilute the radioligand stock to a working concentration (typically at or below its Kd value).

-

Thaw and resuspend the receptor membranes in ice-cold assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding (TB) wells: Add assay buffer, radioligand, and receptor membranes.

-

Non-specific Binding (NSB) wells: Add NSB control, radioligand, and receptor membranes.

-

Competition wells: Add the test compound at various concentrations, radioligand, and receptor membranes.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB counts from the total and competition counts.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades. While the specific pathway activated by 17-phenyl trinor-13,14-dihydro PGA2 is unknown, the following diagrams illustrate the canonical signaling pathways for prostaglandin E2 (PGE2), which can serve as a reference.

4.1. PGE2 Receptor Signaling Overview

Caption: Overview of PGE2 receptor-G protein coupling.

4.2. Downstream Signaling Cascades

Caption: Major downstream signaling cascades of PGE2 receptors.

Conclusion

While direct experimental data on the receptor binding affinity of 17-phenyl trinor-13,14-dihydro PGA2 remains elusive, this technical guide provides a foundational framework for its investigation. By presenting data from structurally related analogs, a detailed experimental protocol, and an overview of relevant signaling pathways, it is intended to serve as a valuable resource for researchers in the field. Further studies are warranted to elucidate the specific receptor binding profile and pharmacological effects of this compound, which may hold promise for future therapeutic applications.

References

A Technical Guide to the Chemical Properties and Stability of 17-phenyl trinor-13,14-dihydro PGA2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of 17-phenyl trinor-13,14-dihydro PGA2, a synthetic prostaglandin analog. Due to the limited publicly available data on this specific molecule, this guide incorporates information from closely related prostaglandin analogs and general principles of prostaglandin chemistry to offer a thorough understanding for research and drug development purposes.

Chemical Properties

17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of Prostaglandin A2 (PGA2). The structural modifications, namely the substitution of the terminal three carbons of the omega side chain with a phenyl group and the saturation of the C13-C14 double bond, are intended to enhance metabolic stability and potentially modulate biological activity.[1][2]

Physicochemical Data

A summary of the available and inferred physicochemical properties of 17-phenyl trinor-13,14-dihydro PGA2 is presented in Table 1. It is important to note that some of these properties have not been experimentally determined for this specific analog and are based on data from similar compounds.

| Property | Value | Source |

| Formal Name | 9-oxo-15R-hydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,10-dien-1-oic acid | [1] |

| CAS Number | 130209-80-2 | [1] |

| Molecular Formula | C23H30O4 | [1] |

| Formula Weight | 370.5 g/mol | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| Formulation | Typically supplied as a solution in methyl acetate (e.g., 10 mg/ml) | [1] |

| UV max (λ) | 205 nm | [1] |

| SMILES | O=C1--INVALID-LINK----INVALID-LINK--CCC2=CC=CC=C2">C@@HC=C1 | [1] |

| InChI Key | ZHCXQFHXZFWVRT-BRQXMNQMSA-N | [1] |

Solubility

The solubility of 17-phenyl trinor-13,14-dihydro PGA2 in various solvents is a critical parameter for its handling, formulation, and in vitro studies. The available data is summarized in Table 2.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | >100 mg/ml | [1] |

| Dimethyl sulfoxide (DMSO) | >100 mg/ml | [1] |

| Ethanol | >100 mg/ml | [1] |

| Phosphate Buffered Saline (PBS), pH 7.2 | >0.8 mg/ml | [1] |

Stability and Storage

The stability of 17-phenyl trinor-13,14-dihydro PGA2 is crucial for ensuring its integrity during storage and experimental use.

Storage Recommendations

For long-term storage, it is recommended to store 17-phenyl trinor-13,14-dihydro PGA2 at -20°C as a solution in an organic solvent, such as methyl acetate.[2][3] Under these conditions, the compound is reported to be stable for at least two years .[1] It is advisable to avoid repeated freeze-thaw cycles.

Potential Degradation Pathways

Prostaglandins can be susceptible to degradation under various conditions. While specific degradation pathways for 17-phenyl trinor-13,14-dihydro PGA2 have not been elucidated, potential degradation routes can be inferred from the general chemistry of prostaglandins.

Caption: Potential Degradation Pathways for Prostaglandin A2 Analogs.

Signaling Pathways

The biological activity of 17-phenyl trinor-13,14-dihydro PGA2 has not been widely reported.[1][2][3] However, insights can be drawn from the known signaling pathways of its parent compound, PGA2. Prostaglandin A2 is known to exert its effects through multiple mechanisms, including the induction of apoptosis and interaction with nuclear receptors.

Intrinsic Apoptotic Pathway

PGA2 has been shown to activate the intrinsic apoptotic pathway by directly interacting with mitochondria, leading to the release of cytochrome c. This process appears to be independent of the mitochondrial permeability transition pore and Bcl-2 family proteins. The thiol-reactivity of the cyclopentenone ring of PGA2 is thought to be crucial for this activity.

Caption: PGA2-Induced Intrinsic Apoptotic Pathway.

Nur77 Receptor Agonism

PGA2 has been identified as an endogenous agonist for the nuclear receptor Nur77 (also known as NR4A1). It forms a covalent adduct with a cysteine residue in the ligand-binding domain of Nur77, leading to the modulation of target gene expression. This interaction is dependent on the electrophilic nature of the cyclopentenone ring.

Caption: PGA2 Agonism of the Nur77 Receptor.

Experimental Protocols

Proposed Analytical Workflow for Stability Testing

A stability-indicating HPLC method is essential for accurately assessing the degradation of 17-phenyl trinor-13,14-dihydro PGA2.

Caption: Proposed Workflow for Stability-Indicating HPLC Method Development.

Protocol Outline: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of 17-phenyl trinor-13,14-dihydro PGA2 in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2 and store at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) for a specified period.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (e.g., 0.1% trifluoroacetic acid) and UV detection at approximately 205 nm would be a suitable starting point.

-

Data Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Ensure mass balance where possible.

Conclusion

17-phenyl trinor-13,14-dihydro PGA2 is a synthetic prostaglandin analog with potential for enhanced stability. While specific experimental data for this compound is limited, this guide provides a framework for its chemical properties, stability, and potential biological activities based on the chemistry of related prostaglandins. The provided experimental outlines offer a starting point for the development of robust analytical methods and a deeper understanding of this molecule's behavior, which is essential for its potential application in research and drug development. Further studies are warranted to fully characterize this promising compound.

References

The Dawn of a New Era in Glaucoma Management: A Technical Guide to the Discovery and History of Phenyl-Substituted Prostaglandins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of phenyl-substituted prostaglandin analogs in the mid-1990s marked a paradigm shift in the medical management of glaucoma. These compounds, born from the strategic modification of naturally occurring prostaglandin F2α (PGF2α), offered a novel mechanism of action with superior efficacy and an improved side-effect profile compared to existing therapies. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying this revolutionary class of drugs. We will delve into the quantitative pharmacological data, detailed experimental protocols that paved the way for their development, and the intricate signaling pathways through which they exert their therapeutic effects.

A Historical Perspective: From Inflammatory Mediators to First-Line Glaucoma Therapy

Prostaglandins were first identified in the 1930s and were initially characterized as potent inflammatory mediators.[1] Early research into their effects on the eye revealed a paradoxical hypertensive effect, which for a time, discouraged their investigation as potential treatments for glaucoma.[2] However, the tide began to turn in 1982 when studies in animal models demonstrated that topical application of PGF2α could, in fact, lead to a sustained reduction in intraocular pressure (IOP).[3]

Despite this promising discovery, natural PGF2α and its simple esters were plagued by significant side effects, including conjunctival hyperemia and ocular irritation, limiting their clinical utility.[2] The breakthrough came from a hypothesis that the therapeutic IOP-lowering effect was mediated by the prostaglandin F (FP) receptor, while the undesirable side effects were due to off-target interactions with other prostanoid receptors.[4] This led to a focused effort to synthesize more selective FP receptor agonists.

A pivotal moment in this journey was the strategic modification of the ω-chain of the PGF2α molecule by introducing a phenyl group. This structural alteration, detailed in a seminal 1993 paper by Resul, Stjernschantz, and colleagues, resulted in compounds with a significantly improved therapeutic index.[5] These novel phenyl-substituted prostaglandin analogs exhibited potent IOP-lowering activity with markedly reduced side effects.[5] This pioneering work laid the foundation for the development of latanoprost, which in 1996 became the first prostaglandin analog to receive FDA approval for the treatment of glaucoma.[3][6] The success of latanoprost spurred the development of other phenyl-substituted prostaglandins, including travoprost and bimatoprost, solidifying their status as a first-line treatment for open-angle glaucoma and ocular hypertension.[7]

Quantitative Pharmacological Data

The efficacy of phenyl-substituted prostaglandins is rooted in their high affinity and selectivity for the FP receptor. The following tables summarize key quantitative data for several prominent analogs.

| Compound | Receptor Binding Affinity (Ki, nM) | FP Receptor Agonist Potency (EC50, nM) |

| PGF2α | ~1 (FP) | 18.6 (Feline Iris Sphincter)[8] |

| Latanoprost Acid | 98 (FP)[9] | 29.9 (Feline Iris Sphincter)[8] |

| Travoprost Acid | 35 (FP)[9] | 0.46 (Feline Iris Sphincter)[8] |

| Bimatoprost Acid | 83 (FP)[9] | 0.99 (Feline Iris Sphincter)[8] |

| Bimatoprost (amide) | 6310 (FP)[10] | 2940 (hFP in HEK cells)[10] |

Table 1: Receptor Binding Affinity and Agonist Potency. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

| Compound | Animal Model | Dose | Mean IOP Reduction |

| Latanoprost | Cynomolgus Monkey | 1.5 µg, once daily | ~25%[11] |

| Travoprost | Cynomolgus Monkey | 1.2 µg, once daily | ~25%[11] |

| Bimatoprost | Cynomolgus Monkey | 9 µg, once daily | ~25%[11] |

| PGF2α-isopropyl ester | Cynomolgus Monkey | 2 µg, twice daily | 50-55%[12] |

| Latanoprost | Human (glaucoma patients) | 0.005%, once daily | 4.1 ± 5.2 mm Hg[13] |

Table 2: In Vivo Efficacy in Intraocular Pressure Reduction.

Signaling Pathway

Phenyl-substituted prostaglandin F2α analogs are potent agonists of the FP receptor, a Gq-protein coupled receptor (GPCR).[14] Activation of the FP receptor initiates a signaling cascade that ultimately leads to increased uveoscleral outflow of aqueous humor, the primary mechanism for IOP reduction.

Upon binding of the prostaglandin analog, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[14] This signaling cascade leads to the upregulation of transcription factors such as c-Fos and c-Jun, which in turn increase the expression and secretion of matrix metalloproteinases (MMPs).[15] These enzymes remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and facilitating the outflow of aqueous humor through the uveoscleral pathway.[15][16]

Key Experimental Protocols

The development of phenyl-substituted prostaglandins relied on robust and reproducible experimental models to assess their synthesis, efficacy, and safety.

Synthesis of Phenyl-Substituted Prostaglandin Analogs (Example: Latanoprost)

The synthesis of latanoprost typically starts from the Corey lactone, a common precursor in prostaglandin synthesis. The following is a generalized workflow based on published methods.[5][17]

Methodology:

-

Protection: The hydroxyl groups of the Corey lactone diol are protected, for example, with a p-phenylbenzoyl group.

-

Oxidation: The primary alcohol is oxidized to an aldehyde (the Corey aldehyde).

-

ω-Chain Introduction: The phenyl-containing ω-chain is introduced via a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate ylide.

-

Stereoselective Reduction: The resulting C-15 ketone is stereoselectively reduced to the desired 15(S)-hydroxyl group.

-

Deprotection: The protecting groups on the cyclopentane ring hydroxyls are removed.

-

Lactol Formation: The lactone is reduced to a lactol using a reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperature.

-

α-Chain Introduction: The α-chain is introduced via a Wittig reaction.

-

Esterification: The carboxylic acid of the α-chain is esterified to form the isopropyl ester prodrug.

-

Purification: The final product is purified using chromatographic techniques.

In Vivo IOP Measurement in Cynomolgus Monkeys

The cynomolgus monkey is a well-established preclinical model for glaucoma research due to the anatomical and physiological similarities of its eye to the human eye.

Methodology:

-

Animal Preparation: Healthy, adult cynomolgus monkeys are used. The animals are anesthetized with an appropriate agent (e.g., intramuscular ketamine) to ensure they remain still during the procedure.[18]

-

Baseline IOP Measurement: A baseline IOP reading is taken prior to drug administration using a calibrated applanation tonometer (e.g., Goldmann or Tono-Pen).[18][19]

-

Drug Administration: A precise volume of the test compound solution (or vehicle control) is administered topically to the cornea of one or both eyes.

-

Post-Dose IOP Measurements: IOP is measured at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the IOP-lowering effect.[12]

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The results are typically expressed as the mean IOP reduction (in mmHg) or the percentage reduction from baseline.

In Vitro Isolated Feline Iris Sphincter Contraction Assay

The feline iris sphincter muscle is rich in FP receptors and provides a robust in vitro model for assessing the potency and efficacy of FP receptor agonists.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ophthalmologytimes.com [ophthalmologytimes.com]

- 4. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mironova.com [mironova.com]

- 7. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prostaglandin subtype-selective and non-selective IOP-lowering comparison in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin Subtype-Selective and Non-Selective IOP-Lowering Comparison in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Latanoprost for uncontrolled glaucoma in a compassionate case protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 15. The mechanism of action of prostaglandins on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The mechanism of action of prostaglandins on uveoscleral outflow. | Semantic Scholar [semanticscholar.org]

- 17. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 17-phenyl trinor-13,14-dihydro PGA2 on Cell Lines: A Technical Guide

Disclaimer: The biological activity of the synthetic prostaglandin analog 17-phenyl trinor-13,14-dihydro Prostaglandin A2 has not been widely reported in peer-reviewed literature.[1][2] Consequently, this document provides a technical guide based on the known effects of structurally related prostaglandin A2 (PGA2) analogs and general methodologies for assessing the in vitro effects of prostaglandins on cell lines. The experimental protocols, potential biological activities, and signaling pathways described herein should be considered as a foundational framework for the investigation of this specific compound.

Introduction to 17-phenyl trinor-13,14-dihydro PGA2

17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of Prostaglandin A2.[3] Prostaglandins are a class of physiologically active lipid compounds that exhibit diverse hormone-like effects and are implicated in various cellular processes, including inflammation and cancer progression.[4] The "17-phenyl trinor" modification refers to the substitution of the terminal three carbons of the omega side chain with a phenyl group, a structural change intended to increase metabolic stability and potency.[2] The "13,14-dihydro" modification indicates the saturation of the double bond between carbons 13 and 14.

While data on this specific analog is scarce, other 17-phenyl trinor prostaglandin analogs have demonstrated significant biological activity. For instance, 17-phenyl-trinor-PGE2 has been shown to increase proliferation in osteosarcoma cells, whereas a 17-trifluoromethyl phenyl trinor PGF2α analog exhibited cytotoxic and anti-proliferative effects on breast cancer cell lines (MDB-MB-468 and MCF-7).[3][5] These findings suggest that the biological effects of 17-phenyl trinor prostaglandin analogs are highly dependent on the core prostaglandin structure (PGE, PGF, or PGA).

Potential In Vitro Effects and Mechanisms of Action

Based on the known activities of PGA2 and its analogs, 17-phenyl trinor-13,14-dihydro PGA2 may exhibit a range of effects on cell lines, particularly cancer cells. The expected effects are largely dependent on the cell type and the expression profile of prostaglandin receptors.

Table 1: Potential In Vitro Effects of 17-phenyl trinor-13,14-dihydro PGA2 on Cell Lines (Hypothetical)

| Effect | Potential Cell Lines | Possible Mechanism | Relevant Analogs |

| Anti-proliferative/Cytotoxic | Various Cancer Cell Lines (e.g., Colon, Breast) | Induction of apoptosis, cell cycle arrest | PGA2, 17-trifluoromethyl phenyl trinor PGF2α[3][6] |

| Pro-proliferative | Specific Cancer Cell Lines (e.g., some Osteosarcomas) | Activation of pro-survival signaling pathways | 17-phenyl-trinor-PGE2[3] |

| Modulation of Inflammation | Immune Cell Lines (e.g., Macrophages) | Inhibition of pro-inflammatory cytokine production | General Prostaglandin activity |

| Induction of Apoptosis | Cancer Cell Lines | Upregulation of pro-apoptotic proteins (e.g., DR5, Caspases, Bad, Bax) | PGA2, 17-trifluoromethyl phenyl trinor PGF2α[6][7] |

Potential Signaling Pathways

Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. For PGA2 and its analogs, several signaling pathways could be implicated in their effects on cell lines.

One potential pathway involves the induction of apoptosis through the unfolded protein response (UPR). Prostaglandin A2 has been shown to induce apoptosis in HCT116 colon cancer cells through the ATF4-CHOP-DR5 pathway, even in p53-deficient cells.[6] This suggests a p53-independent mechanism of cell death induction.

Another potential mechanism for related prostaglandin analogs involves interaction with the prostaglandin F receptor (FP receptor) or E receptors (EP receptors), which can lead to various downstream effects, including modulation of intracellular calcium levels and cAMP production.[5][8]

Experimental Protocols for In Vitro Assessment

To elucidate the specific effects of 17-phenyl trinor-13,14-dihydro PGA2 on a given cell line, a series of in vitro assays are recommended. The following protocols are provided as a general guide and should be optimized for the specific cell line and experimental conditions.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the anti-proliferative or cytotoxic effects of the compound.

Table 2: Summary of Cell Viability and Cytotoxicity Assays

| Assay | Principle | Typical Readout |

| MTT Assay | Mitochondrial reductase activity in viable cells converts MTT to formazan. | Colorimetric (Absorbance at 570 nm) |

| Crystal Violet Assay | Stains the DNA of adherent cells, quantifying cell number. | Colorimetric (Absorbance at 570 nm)[7] |

| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells. | Colorimetric or Fluorometric |

| ATP-based Assays | Quantifies ATP, which is present only in metabolically active cells. | Luminescence |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of 17-phenyl trinor-13,14-dihydro PGA2 (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assays

To determine if cell death is occurring via apoptosis, several assays can be employed.

Table 3: Common Apoptosis Assays

| Assay | Principle | Detection Method |

| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI stains necrotic cells. | Flow Cytometry |

| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., Caspase-3/7). | Fluorometric or Colorimetric |

| TUNEL Assay | Detects DNA fragmentation in late-stage apoptotic cells. | Fluorescence Microscopy or Flow Cytometry |

Experimental Protocol: Annexin V/PI Staining for Apoptosis

-

Cell Treatment: Treat cells with 17-phenyl trinor-13,14-dihydro PGA2 at various concentrations for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

To investigate if the compound induces cell cycle arrest, flow cytometry analysis of DNA content is a standard method.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 4: Example Data Table for IC50 Values of 17-phenyl trinor-13,14-dihydro PGA2

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| Cell Line A | 24 | |

| Cell Line A | 48 | |

| Cell Line A | 72 | |

| Cell Line B | 24 | |

| Cell Line B | 48 | |

| Cell Line B | 72 |

Table 5: Example Data Table for Apoptosis Analysis

| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Vehicle Control | - | ||||

| Compound X | 1 | ||||

| Compound X | 10 | ||||

| Compound X | 50 |

Conclusion

While direct experimental data on the in vitro effects of 17-phenyl trinor-13,14-dihydro PGA2 on cell lines is currently lacking, this technical guide provides a comprehensive framework for its investigation. By drawing on the known activities of related prostaglandin analogs and employing standard in vitro methodologies, researchers can begin to elucidate the biological activity of this understudied compound. The provided protocols for assessing cell viability, apoptosis, and cell cycle progression, along with the hypothesized signaling pathways, offer a solid starting point for future research in this area. It is anticipated that such studies will reveal novel activities and potential therapeutic applications for this synthetic prostaglandin analog.

References

- 1. Effect of PGE2 on TT cells viability and division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The Role of Prostaglandins in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NK1 receptor antagonistic effect of 17-trifluoromethyl phenyl trinor prostaglandin F2α on the growth of human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Potential Therapeutic Targets of 17-phenyl trinor-13,14-dihydro PGA2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of prostaglandin A2. While direct pharmacological data for this specific compound is scarce in publicly available literature, its structural similarity to other well-characterized 17-phenyl trinor prostaglandin analogs allows for the inference of its potential therapeutic targets. This document synthesizes the available information on closely related compounds to elucidate the probable mechanisms of action and identify high-potential therapeutic targets for 17-phenyl trinor-13,14-dihydro PGA2. By examining the activities of its PGE and PGF analogs, we can hypothesize that this compound primarily interacts with prostanoid receptors, specifically the FP, EP1, and EP3 receptors. This guide provides a comprehensive overview of these potential targets, their signaling pathways, quantitative data from related molecules, and detailed experimental protocols for investigating the activity of this compound.

Introduction

Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in a wide array of physiological and pathological processes. Synthetic prostaglandin analogs are developed to achieve greater potency, stability, and receptor selectivity compared to their endogenous counterparts. The "17-phenyl trinor" modification is a common strategy to increase the metabolic stability of prostaglandin analogs.

While the biological activity of 17-phenyl trinor-13,14-dihydro PGA2 has not been extensively reported, its structural relatives, 17-phenyl trinor PGE2 and 17-phenyl trinor PGF2α, have been studied and are known to be potent agonists at specific prostaglandin receptors. This suggests that 17-phenyl trinor-13,14-dihydro PGA2 likely also targets one or more of these receptors.

Inferred Therapeutic Targets

Based on the pharmacology of structurally related analogs, the primary therapeutic targets for 17-phenyl trinor-13,14-dihydro PGA2 are likely to be members of the prostanoid receptor family, which are G-protein coupled receptors (GPCRs). The most probable candidates are the Prostaglandin F receptor (FP) and the Prostaglandin E receptors 1 and 3 (EP1 and EP3).

-

Prostaglandin F Receptor (FP): Activation of the FP receptor is known to lower intraocular pressure, making it a key target for glaucoma treatment.[1] It is also involved in reproductive processes. The PGF2α analog, 17-phenyl trinor PGF2α (the free acid of bimatoprost), is a potent FP receptor agonist.[2][3]

-

Prostaglandin E Receptor 1 (EP1): The EP1 receptor is coupled to Gq and its activation leads to an increase in intracellular calcium. This pathway is involved in processes such as smooth muscle contraction.[4][5][6] The PGE2 analog, 17-phenyl trinor PGE2, is a known agonist of the EP1 receptor.[7][8]

-

Prostaglandin E Receptor 3 (EP3): The EP3 receptor is unique in that it can couple to multiple G proteins, primarily Gi to inhibit adenylyl cyclase, but also Gs and G13.[1] This receptor is involved in a wide range of physiological responses. 17-phenyl trinor PGE2 also demonstrates agonist activity at the EP3 receptor.[7][8]

Quantitative Data for Related Analogs

The following tables summarize the available quantitative data for the well-characterized 17-phenyl trinor prostaglandin analogs, which can serve as a benchmark for assessing the potential activity of 17-phenyl trinor-13,14-dihydro PGA2.

Table 1: Receptor Binding Affinities (Ki) of 17-phenyl trinor Prostaglandin Analogs

| Compound | Receptor | Species | Cell Type/Tissue | Ki (nM) | Reference |

| 17-phenyl trinor PGF2α | FP | Rat | Recombinant (CHO cells) | 1.1 | [3] |

| 17-phenyl trinor PGE2 | EP1 | Mouse | Recombinant | 14 | [8] |

| Rat | Recombinant | 25 | [8] | ||

| 17-phenyl trinor PGE2 | EP3 | Mouse | Recombinant | 3.7 | [8] |

| Rat | Recombinant | 4.3 | [8] | ||

| 17-phenyl trinor PGE2 | EP4 | Rat | Recombinant | 54 | [8] |

Table 2: Functional Activity of 17-phenyl trinor Prostaglandin Analogs

| Compound | Assay | Tissue/Cell System | Parameter | Value | Reference |

| 17-phenyl trinor PGE2 | Guinea Pig Ileum Contraction | Guinea Pig Ileum | EC50 | 11 µM | [7] |

| 17-phenyl trinor PGE2 | Antifertility Agent | Hamster | ED50 | 350 µg/kg (4.4x more potent than PGE2) | [7] |

| 17-phenyl trinor PGF2α | FP Receptor Binding | Ovine Luteal Cells | Relative Potency vs PGF2α | 756% | [3] |

Signaling Pathways

The potential therapeutic effects of 17-phenyl trinor-13,14-dihydro PGA2 would be mediated through the activation of specific intracellular signaling cascades upon binding to its target receptor(s). The diagrams below illustrate the canonical signaling pathways for the inferred targets: FP, EP1, and EP3 receptors.

Figure 1: Inferred FP Receptor Signaling Pathway.

Figure 2: Inferred EP1 Receptor Signaling Pathway.

Figure 3: Inferred EP3 Receptor Signaling Pathways.

Experimental Protocols

To determine the precise therapeutic targets and pharmacological profile of 17-phenyl trinor-13,14-dihydro PGA2, a series of in vitro experiments are necessary. The following protocols provide a framework for these investigations.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of 17-phenyl trinor-13,14-dihydro PGA2 for the FP, EP1, and EP3 receptors.

Figure 4: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably or transiently expressing the human recombinant prostanoid receptor of interest (FP, EP1, or EP3). Grow cells to confluency, harvest, and homogenize in a hypotonic buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer and stored at -80°C. Protein concentration should be determined using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

50 µL of radioligand (e.g., [3H]-PGE2 for EP receptors, [3H]-PGF2α for FP receptors) at a concentration near its Kd.

-

50 µL of 17-phenyl trinor-13,14-dihydro PGA2 at various concentrations (e.g., 10-11 to 10-5 M) or vehicle for total binding. For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM unlabeled PGE2 or PGF2α).

-

50 µL of the prepared cell membranes (e.g., 10-50 µg protein).

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using a non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether 17-phenyl trinor-13,14-dihydro PGA2 acts as an agonist or antagonist at its target receptors and to quantify its potency (EC50) and efficacy.

-

Cell Culture: Plate cells expressing the FP or EP1 receptor in a black, clear-bottom 96-well plate and grow to near confluency.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). After establishing a stable baseline fluorescence, add varying concentrations of 17-phenyl trinor-13,14-dihydro PGA2.

-

Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

-

Cell Culture: Plate cells expressing the EP3 receptor in a 96-well plate.

-